Tetrindole mesylate (CAS 170964-68-8) is a highly potent, reversible, and selective inhibitor of monoamine oxidase A (MAO-A). Structurally classified as a tetracyclic pyrazinocarbazole derivative, it features a bulky cyclohexyl substitution at the C-8 position, which distinguishes it from its close structural analog, pirlindole . In procurement and assay design, tetrindole mesylate is primarily sourced as a pharmacological tool for neurochemical profiling, monoamine metabolism studies, and emerging oncology research targeting cancer stem cells. The mesylate salt form is specifically engineered to overcome the solubility limitations often associated with rigid polycyclic indoles, ensuring rapid dissolution in polar solvents and stable formulation in aqueous biological buffers without precipitation .
Substituting tetrindole mesylate with generic MAOIs (such as tranylcypromine) or irreversible MAO-A inhibitors (such as clorgyline) fundamentally alters assay kinetics and cellular recovery profiles. Irreversible inhibitors permanently covalently modify the FAD cofactor of the enzyme, requiring de novo protein synthesis for activity recovery, which confounds time-course and washout experiments [1]. Furthermore, substituting tetrindole with its closest in-class analog, pirlindole, alters the steric bulk at the C-8 position (cyclohexyl vs. methyl), which directly impacts the spatial binding affinity and off-target interaction profile in complex cellular matrices [1]. Finally, utilizing the hydrochloride salt or free base form instead of the mesylate salt frequently leads to unpredictable precipitation in high-throughput screening media, compromising dose-response reproducibility and resulting in artificially depressed IC50 values .
When establishing baseline metabolic assays, target specificity is paramount to prevent confounding data from dual-expressing tissues. Tetrindole demonstrates a Ki value of 0.4 µM for MAO-A, compared to a Ki of 110 µM for MAO-B, yielding a 275-fold selectivity ratio [1]. This extreme selectivity ensures that observed phenotypic changes are exclusively driven by MAO-A blockade, outperforming non-selective benchmarks like tranylcypromine.
| Evidence Dimension | Enzyme Selectivity (MAO-A vs. MAO-B) |
| Target Compound Data | Ki = 0.4 µM (MAO-A) |
| Comparator Or Baseline | Ki = 110 µM (MAO-B) |
| Quantified Difference | 275-fold selectivity for MAO-A over MAO-B |
| Conditions | Rat brain mitochondrial MAO assay |
Procuring a highly selective inhibitor eliminates the need for complex genetic knockdowns when isolating MAO-A specific metabolic pathways.
For transient signaling models, the reversibility of the inhibitor dictates assay design. Unlike mechanism-based irreversible inhibitors such as pargyline or clorgyline, which maintain near-complete suppression of MAO-A post-washout, tetrindole allows for full recovery of enzyme activity after a standard mitochondrial wash at 37°C [1]. This reversible tight-binding profile is essential for pulse-chase experiments.
| Evidence Dimension | Post-Washout Enzyme Activity Recovery |
| Target Compound Data | Full recovery of MAO-A activity post-wash (Reversible) |
| Comparator Or Baseline | Pargyline / Clorgyline: Near-complete suppression post-wash (Irreversible) |
| Quantified Difference | Qualitative binary difference (Reversible vs. Mechanism-based irreversible) |
| Conditions | Mitochondrial fraction wash assay at 37°C |
Enables temporal control in experimental designs, allowing researchers to study both the onset and the recovery of monoamine metabolism.
Rigid polycyclic indoles frequently suffer from poor solubility, complicating stock preparation. The mesylate salt of tetrindole is specifically formulated to achieve stable dissolution up to ~97.3 mM (<38 mg/mL) in DMSO . This significantly outperforms standard free base indoles, preventing premature precipitation ('salting out') when the compound is subsequently diluted into aqueous biological buffers for high-throughput screening.
| Evidence Dimension | Maximum Stock Solubility in DMSO |
| Target Compound Data | ~97.3 mM (<38 mg/mL) for Tetrindole mesylate |
| Comparator Or Baseline | Standard rigid polycyclic indole free bases (typically <10-20 mM) |
| Quantified Difference | Significantly higher molarity threshold before precipitation |
| Conditions | Standard laboratory preparation in 100% DMSO at room temperature |
Guarantees reproducible dosing and prevents false negatives caused by compound crash-out in automated liquid handling systems.
Beyond neurochemistry, tetrindole mesylate has emerged as a potent tool in oncology. In chemically defined, serum-free assays using MCF-7 and HCC1954 breast tumor initiating cells (BTICs), tetrindole actively suppressed clonal tumorsphere formation at high nanomolar concentrations[1]. In contrast, the standard calcium channel blocker verapamil showed zero effect even at 5 µM, validating tetrindole's specific utility in targeting MAO-A dependent cancer stem cell phenotypes.
| Evidence Dimension | Inhibition of Breast Tumor Initiating Cells (BTICs) |
| Target Compound Data | Inhibits tumorsphere formation in the high nanomolar range |
| Comparator Or Baseline | Verapamil: No effect at 5 µM |
| Quantified Difference | >10-fold higher potency in suppressing clonal tumorspheres |
| Conditions | Chemically defined, serum-free tumorsphere assay (MCF-7/HCC1954 cells) |
Validates the procurement of tetrindole mesylate as a specialized, high-potency probe for cancer stem cell research, independent of its traditional neurological applications.
Tetrindole mesylate is the optimal choice for in vitro assays requiring highly selective, reversible MAO-A blockade. Its 275-fold selectivity over MAO-B ensures that serotonin and norepinephrine degradation pathways can be isolated without permanently disabling the enzyme, a critical requirement for temporal signaling studies[1].
For automated liquid handling workflows, the mesylate salt form is specifically required to guarantee solubility. Its ability to maintain stable dissolution up to ~97 mM in DMSO prevents the 'salting out' effect common with bulky polycyclic indoles, ensuring reproducible dose-response curves in HTS environments .
Researchers investigating breast tumor initiating cells (BTICs) should prioritize tetrindole mesylate over standard chemotherapeutics or generic MAOIs. Its validated ability to suppress clonal tumorsphere formation at nanomolar concentrations makes it a critical pharmacological probe for targeting MAO-A dependent oncology pathways [2].
In structural mapping and 3D-QSAR studies, the unique C-8 cyclohexyl substitution of tetrindole serves as an essential steric probe. It is routinely procured alongside its methyl-substituted analog, pirlindole, to map the active site dimensions and binding constraints of MAO-A versus MAO-B across different species [3].